2,4-Dichlorobenzonitrile is an organic compound with the chemical formula C₇H₃Cl₂N and a molecular weight of 172.01 g/mol. It is characterized by the presence of two chlorine atoms located at the 2 and 4 positions on a benzene ring, with a nitrile group (-C≡N) attached to the aromatic system. This compound appears as a colorless to pale yellow liquid and is known for its distinctive aromatic odor. It is soluble in organic solvents and has limited solubility in water .
Currently, there is no scientific research readily available on the specific mechanism of action of 2,4-Dichlorobenzonitrile in biological systems.
2,4-Dichlorobenzonitrile is considered a harmful substance.
,4-Dichlorobenzonitrile serves as a building block for the synthesis of a diverse range of molecules due to its reactive functionality. It plays a crucial role in the production of:
While primarily used as a precursor, 2,4-Dichlorobenzonitrile itself is also a subject of scientific research due to its unique properties. Studies have explored:
The biological activity of 2,4-dichlorobenzonitrile is significant in various contexts. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . Furthermore, toxicity studies indicate that it is harmful if ingested or if it comes into contact with skin, leading to serious eye irritation and skin irritation . Its biological effects warrant caution during handling and application.
Several synthesis methods have been developed for 2,4-dichlorobenzonitrile:
2,4-Dichlorobenzonitrile finds applications across multiple fields:
Interaction studies involving 2,4-dichlorobenzonitrile focus on its reactivity with biological systems and other chemical species. Research indicates that it can interact with nucleophiles through electrophilic aromatic substitution reactions. Additionally, its role as a cytochrome P450 inhibitor suggests potential interactions with various drugs metabolized by this enzyme system .
Several compounds share structural similarities with 2,4-dichlorobenzonitrile. A comparison highlights their unique features:
| Compound Name | CAS Number | Structural Features | Unique Characteristics |
|---|---|---|---|
| 3-Chlorobenzonitrile | 626-12-0 | One chlorine atom on benzene | Less toxic than 2,4-dichlorobenzonitrile |
| 2-Chlorobenzonitrile | 873-84-9 | One chlorine atom on benzene | More polar due to single chlorine |
| Benzonitrile | 100-47-0 | No chlorine substituents | Lacks halogen reactivity |
| 4-Chlorobenzonitrile | 104-87-0 | One chlorine atom on benzene | Similar reactivity but different position |
| 3,5-Dichlorobenzonitrile | 6575-00-4 | Two chlorine atoms at different positions | Enhanced biological activity |
These compounds exhibit varying degrees of toxicity and reactivity based on their structural differences from 2,4-dichlorobenzonitrile. The presence and position of chlorine atoms significantly influence their chemical behavior and biological effects.
Irritant